molecular formula C36H38BrNO3 B12053581 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

Cat. No.: B12053581
M. Wt: 612.6 g/mol
InChI Key: AGPKJKHZIBKUKJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structure, which includes a quinoline ring, a bromo-phenyl group, and a pentylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the bromo-phenyl group, and the attachment of the pentylcyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Formation of the Quinoline Ring: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, in the presence of a catalyst like palladium on carbon.

    Introduction of the Bromo-phenyl Group: This step can be achieved through a bromination reaction using bromine or a bromine-containing reagent.

    Attachment of the Pentylcyclohexyl Group: This step involves the coupling of the quinoline intermediate with a pentylcyclohexyl derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexy)phenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinolinecarboxylate derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinolinecarboxylate derivatives.

    Substitution: Formation of substituted quinolinecarboxylate derivatives with new functional groups.

Scientific Research Applications

2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
  • 2-(4-Chloro-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
  • 2-(4-Methoxy-phenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)-4-quinolinecarboxylate

Uniqueness

2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C36H38BrNO3

Molecular Weight

612.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C36H38BrNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3

InChI Key

AGPKJKHZIBKUKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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